Home > Products > Screening Compounds P59741 > PAR4 antagonist 4
PAR4 antagonist 4 -

PAR4 antagonist 4

Catalog Number: EVT-15271021
CAS Number:
Molecular Formula: C22H16FN3O5S
Molecular Weight: 453.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PAR4 antagonist 4 is classified as a small-molecule inhibitor targeting the PAR4 receptor. It is part of a broader category of compounds aimed at modulating thrombin signaling pathways to reduce excessive platelet aggregation without significantly affecting hemostatic responses. The compound has been evaluated in various studies for its efficacy and selectivity compared to other antiplatelet agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of PAR4 antagonist 4 typically involves multi-step organic synthesis techniques. For instance, one study reported the development of quinazolin-4(3H)-one analogues that exhibited potent and selective PAR4 antagonistic activity. The synthetic pathway often includes:

  • Formation of the core structure: Starting from commercially available precursors, the quinazolin-4(3H)-one scaffold is constructed through cyclization reactions.
  • Functionalization: Various functional groups are introduced to enhance potency and selectivity towards PAR4.
  • Purification: The final products are purified using chromatography techniques to ensure high purity necessary for biological evaluation.

This method allows for the generation of diverse analogues that can be screened for their biological activity against PAR4.

Molecular Structure Analysis

Structure and Data

The molecular formula of PAR4 antagonist 4 is C38H48N3O12PS3C_{38}H_{48}N_{3}O_{12}PS_{3}, with a molecular weight of approximately 866.0g/mol866.0\,g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its pharmacological properties.

Key structural features include:

  • Hydrophobic regions: These facilitate interaction with lipid membranes.
  • Functional groups: Such as sulfonyl and phosphonyl moieties that are crucial for binding to the PAR4 receptor.
  • Chiral centers: Indicating potential stereochemistry that may influence biological activity.

The structural representation can be expressed using various chemical notation systems, such as InChI or SMILES, which provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

PAR4 antagonist 4 can undergo several chemical reactions relevant to its synthesis and modification:

  • Oxidation: This involves adding oxygen or removing hydrogen, often using oxidizing agents like hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen using agents such as sodium borohydride.
  • Substitution reactions: These include nucleophilic substitutions where functional groups can be replaced under specific conditions.

These reactions are essential for modifying the compound to enhance its selectivity and potency against the PAR4 receptor.

Mechanism of Action

Process and Data

The mechanism of action of PAR4 antagonist 4 involves blocking the activation pathway initiated by thrombin binding to the PAR4 receptor. When thrombin cleaves PAR4, it exposes a tethered ligand that activates intracellular signaling cascades leading to platelet aggregation. By inhibiting this process, PAR4 antagonist 4 effectively reduces platelet activation and thrombus formation.

Research indicates that:

  • Selective inhibition: The compound selectively inhibits PAR4-mediated signaling without affecting other pathways such as those mediated by PAR1.
  • Reversible action: The inhibition is reversible, allowing normal hemostatic functions to resume after the antagonist is cleared from circulation.

This targeted approach minimizes the risk of bleeding complications associated with broader antiplatelet therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PAR4 antagonist 4 exhibits distinct physical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Varies based on solvent; solubility studies are essential for formulation development.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties include:

  • Reactivity: The presence of functional groups makes it susceptible to various chemical transformations.
  • pKa values: Determining ionization states at physiological pH helps predict behavior in biological systems.

Understanding these properties aids in optimizing dosage forms and delivery methods.

Applications

Scientific Uses

PAR4 antagonist 4 has significant potential applications in scientific research and clinical settings:

  • Antiplatelet therapy: Its primary application lies in preventing thrombus formation in cardiovascular diseases.
  • Research tool: Used in laboratory studies to elucidate the role of PAR4 in platelet biology and thrombosis.
  • Drug development: Serves as a lead compound for developing more potent and selective inhibitors targeting thrombin-mediated pathways.

The ongoing research into PAR4 antagonists highlights their importance in advancing therapeutic strategies against thrombotic disorders while minimizing adverse effects associated with traditional antiplatelet medications.

Properties

Product Name

PAR4 antagonist 4

IUPAC Name

6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C22H16FN3O5S

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3

InChI Key

VJSADDJHZGKMFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.